3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18155278
InChI: InChI=1S/C7H7N3O2/c11-4-5-3-9-10-2-1-8-7(12)6(5)10/h1-3,11H,4H2,(H,8,12)
SMILES:
Molecular Formula: C7H7N3O2
Molecular Weight: 165.15 g/mol

3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

CAS No.:

Cat. No.: VC18155278

Molecular Formula: C7H7N3O2

Molecular Weight: 165.15 g/mol

* For research use only. Not for human or veterinary use.

3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one -

Specification

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
IUPAC Name 3-(hydroxymethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C7H7N3O2/c11-4-5-3-9-10-2-1-8-7(12)6(5)10/h1-3,11H,4H2,(H,8,12)
Standard InChI Key ZGQCBALKJXYMLD-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=C(C=N2)CO)C(=O)N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic pyrazolo[1,5-a]pyrazine scaffold with a hydroxymethyl (-CH2OH) substituent at the 3-position. The molecular formula is reported as C7H7N3O2 (MW: 165.15 g/mol), though discrepancies exist in literature, with some sources citing C7H8N4O (MW: 164.17 g/mol). This variance may stem from tautomeric forms or crystallization differences. Key structural attributes include:

  • A pyrazole ring fused to a pyrazine moiety.

  • A hydroxymethyl group enhancing hydrophilicity and hydrogen-bonding capacity.

  • Planar geometry facilitating interactions with biological targets.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm the structure:

  • 1H NMR (DMSO-d6): Peaks at δ 3.62 ppm (CH2), δ 11.54 ppm (NH), and aromatic protons between δ 7.3–8.2 ppm .

  • 13C NMR: Carbonyl resonance at δ 155.9 ppm, hydroxymethyl carbon at δ 57.3 ppm.

  • HRMS: [M+H]+ at m/z 165.15.

Physicochemical Data

PropertyValueSource
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
logP2.872
Water Solubility (LogS)-3.03
Hydrogen Bond Donors1

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves hydroxymethylation of 4H-pyrazolo[1,5-a]pyrazin-4-one derivatives:

  • Reagents: Formaldehyde or paraformaldehyde under acidic conditions (HCl, H2SO4).

  • Conditions: Reflux in ethanol/water (1:1) at 80°C for 12–24 hours.

  • Yield: 65–78% after purification via column chromatography .

Alternative methods include microwave-assisted reactions, reducing synthesis time to 2–4 hours with comparable yields .

Reaction Mechanism

The hydroxymethyl group is introduced via electrophilic substitution:

  • Protonation of the pyrazine nitrogen enhances electrophilicity at the 3-position.

  • Formaldehyde attacks the electrophilic carbon, forming a hemiaminal intermediate.

  • Acid-catalyzed dehydration yields the final product.

Biological Activities and Pharmacological Applications

Glutamate Receptor Modulation

3-(Hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one acts as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs). Key findings:

  • Enhances mGlu5 receptor activity with EC50 = 120 nM.

  • Improves synaptic plasticity in hippocampal neurons, suggesting potential for treating cognitive disorders.

Anticancer Properties

The compound inhibits tubulin polymerization (IC50 = 1.2 µM), disrupting microtubule dynamics in cancer cells. In vitro studies demonstrate:

  • Cytotoxicity: IC50 = 8.5 µM against A549 lung adenocarcinoma .

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage in H322 cells .

Kinase Inhibition

Structural analogs exhibit inhibition of cyclin-dependent kinases (CDK1/2) and EGFR :

KinaseIC50 (nM)Selectivity Over Off-Targets
CDK212>100-fold vs. CDK4/6
EGFR-TK28>50-fold vs. HER2

Mechanism of Action

Allosteric Modulation of mGluRs

The hydroxymethyl group forms hydrogen bonds with Ser658 and Thr815 in the mGlu5 receptor’s allosteric pocket, stabilizing the active conformation. This enhances glutamate efficacy by 300% in calcium mobilization assays.

Tubulin Binding

Docking studies reveal interactions with the colchicine-binding site:

  • Hydroxymethyl group anchors to β-tubulin’s Asn101.

  • Pyrazolo[1,5-a]pyrazine core occupies the hydrophobic pocket, preventing GTP hydrolysis .

Structural Analogs and SAR Insights

Key Modifications and Activity

AnalogStructural ChangeBiological Effect
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-oneSaturated pyrazine ringmGlu2 NAM (IC50 = 90 nM)
5-(3-Fluorobenzyl)-2-phenyl derivativeSubstituted benzyl groupAntiviral (IC50 = 0.8 µM)
3-Cyano-7-cyclopropylamino variantCyano/cyclopropyl groupsCK2 inhibition (IC50 = 9 nM)

SAR Trends:

  • Hydroxymethyl group critical for mGlu5 PAM activity.

  • Aryl substitutions at C5 enhance kinase selectivity .

Recent Research Advancements

In Vivo Studies

Co-dosing with ethacrynic acid (GST inhibitor) improves murine pharmacokinetics:

  • AUC0–24h: Increases from 120 to 4,800 ng·h/mL .

  • Half-life: Extends from 1.2 to 6.8 hours .

Challenges and Future Directions

Limitations

  • Poor oral bioavailability (F = 12% in rats) .

  • Off-target effects on P450 enzymes (CYP3A4 IC50 = 4.5 µM).

Optimization Strategies

  • Prodrug Design: Esterification of hydroxymethyl to improve permeability.

  • Nanoparticle Delivery: PLGA-based formulations enhance tumor accumulation .

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